molecular formula C16H21NO B2602070 N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide CAS No. 2411274-48-9

N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide

Cat. No.: B2602070
CAS No.: 2411274-48-9
M. Wt: 243.35
InChI Key: SLNPZRYLUWAESG-UHFFFAOYSA-N
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Description

N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide is a chemical compound with a complex structure that includes a naphthalene ring system and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with propylamine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the correct assembly of the molecular structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is common to isolate the final product from any by-products or impurities .

Chemical Reactions Analysis

Types of Reactions

N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce tetrahydronaphthalenes with different substituents .

Scientific Research Applications

N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide involves its interaction with specific molecular targets within biological systems. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

N-propyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-3-11-17(16(18)4-2)15-10-9-13-7-5-6-8-14(13)12-15/h4-8,15H,2-3,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNPZRYLUWAESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CCC2=CC=CC=C2C1)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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